molecular formula C22H20ClN3 B2922048 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazole CAS No. 860787-68-4

2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazole

Cat. No.: B2922048
CAS No.: 860787-68-4
M. Wt: 361.87
InChI Key: XUDBWDNFQTZNHF-UHFFFAOYSA-N
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Description

2-(2-Chloro-3-pyridinyl)-5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazole is a synthetic benzimidazole derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a benzimidazole core, a privileged scaffold in pharmacology known for its ability to interact with various biological targets through hydrogen bonding, π-π stacking, and metal ion interactions . The molecular structure is further elaborated with a chloropyridinyl group and specific alkyl substitutions, which are common modifications explored to optimize a compound's physicochemical properties and binding affinity . Benzimidazole derivatives, as a class, have demonstrated a wide spectrum of biological activities in scientific research, including potential anticancer , antimicrobial , and antiviral properties . The presence of the chloropyridine moiety in its structure is a key feature often associated with kinase inhibition and other enzymatic activities, making such compounds valuable probes for investigating disease pathways . Researchers utilize this compound as a key intermediate or building block for the synthesis of more complex molecules and for in-vitro studies aimed at understanding cellular mechanisms. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(2-chloropyridin-3-yl)-5,6-dimethyl-1-[(4-methylphenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3/c1-14-6-8-17(9-7-14)13-26-20-12-16(3)15(2)11-19(20)25-22(26)18-5-4-10-24-21(18)23/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDBWDNFQTZNHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=C(C(=C3)C)C)N=C2C4=C(N=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazole is a benzimidazole derivative that has garnered attention due to its potential biological activities. This article will explore the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H19ClN2C_{18}H_{19}ClN_2 with a molecular weight of approximately 333.8 g/mol. The structure includes a benzimidazole core substituted with a chloropyridine and a methylbenzyl group, which is critical for its biological activity.

PropertyValue
Molecular Weight333.8 g/mol
LogP (octanol-water partition)5
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count2
Rotatable Bond Count3

Antimicrobial Activity

Research indicates that derivatives of benzimidazole compounds often exhibit significant antimicrobial properties. A study on related compounds showed that some benzimidazole derivatives demonstrated strong activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been widely studied. In particular, compounds similar to This compound have shown promising results against various cancer cell lines. For instance, certain derivatives exhibited IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines . The mechanism of action appears to involve apoptosis induction in cancer cells, which is crucial for therapeutic efficacy.

Structure-Activity Relationships (SAR)

The biological activity of benzimidazole derivatives is heavily influenced by their structural components. Modifications at specific positions on the benzimidazole ring or substituents can enhance or diminish activity. For example:

  • Substituents such as halogens can increase lipophilicity and improve cellular uptake.
  • The presence of electron-donating or withdrawing groups can significantly affect the compound's interaction with biological targets.

Case Study 1: Anticancer Efficacy

In a comparative study, several benzimidazole derivatives were synthesized and tested for anticancer activity. The compound This compound was evaluated alongside other analogs. It demonstrated competitive IC50 values against MCF-7 cells, indicating its potential as a lead compound for further development .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of similar pyridine-substituted benzimidazoles. The findings revealed that compounds with a pyridine moiety exhibited enhanced antimicrobial activity compared to those without it. This suggests that the chloropyridine group in our compound may play a critical role in its biological efficacy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key structural analogs differ in substituents on the benzyl, pyridinyl, or benzimidazole moieties, influencing their physical, chemical, and functional properties:

Compound Name Substituents (Positions) Molecular Weight (g/mol) XLogP3 Key Applications/Properties
Target Compound: 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazole 5,6-dimethyl; 4-methylbenzyl; 2-chloro-3-pyridinyl 365.8 5.4 Potential OLED ligands, drug discovery
2-(2-chloro-3-pyridinyl)-1-(4-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole () 4-fluorobenzyl instead of 4-methylbenzyl 365.11 ~5.3* Research chemical, solubility studies
2-(6-chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole () 6-chloro-3-pyridinyl; 3,4-dichlorobenzyl 406.67† ~6.0* Discontinued; high lipophilicity
5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(2-fluorobenzyl)-1H-1,3-benzimidazole () 5,6-dichloro; 2-fluorobenzyl 406.67 ~6.2* High halogen content; agrochemical research
Thiabendazole () Thiazole substituent (non-halogenated) 201.25 2.2 FDA-approved fungicide

*Estimated based on halogen substituent contributions.
†Molecular weight calculated from formula in .

Key Observations:
  • Halogen Substitution : Chlorine/fluorine atoms increase molecular weight and lipophilicity (higher XLogP3), enhancing membrane permeability but reducing solubility .
  • Benzyl Group Variations : 4-Methylbenzyl (target compound) provides moderate steric bulk, while 3,4-dichlorobenzyl () introduces stronger electron-withdrawing effects .
  • Pyridinyl Position : 2-Chloro-3-pyridinyl (target) vs. 6-chloro-3-pyridinyl () alters electronic distribution and binding affinity in coordination chemistry .

Crystallographic and Structural Insights

  • Dihedral Angles: In analogs like 1-(4-methylbenzyl)-2-(4-methylphenyl)-1H-benzimidazole (), dihedral angles between benzimidazole and substituent rings range from 39.14° to 86.31°, indicating non-planar conformations that influence packing and intermolecular interactions .
  • Hydrogen Bonding : Weak C–H···N bonds in form dimers, whereas the target compound’s methyl groups may hinder such interactions, favoring van der Waals packing .
  • Validation : Structural data for analogs were validated using SHELX () and ORTEP-3 (), ensuring reliability .

Q & A

Q. What advanced techniques address low reproducibility in heterogeneous catalytic reactions for this compound?

  • Methodological Answer : Implement in situ FTIR monitoring to track reaction progress and intermediate formation. Optimize catalyst recycling via BET surface area analysis (e.g., Pd/C catalysts lose efficacy after 3 cycles due to pore blockage). Statistical process control (SPC) charts can identify variability sources .

Methodological Notes

  • Data Contradiction Analysis : Cross-reference spectral data (e.g., NMR shifts) with computational predictions. For example, reports deviations in calculated vs. experimental elemental analysis; such discrepancies may indicate unaccounted solvates or tautomers .
  • Green Chemistry Considerations : Substitute toxic solvents (DMF) with cyclopentyl methyl ether (CPME) or 2-MeTHF, as suggested in ’s reaction optimization frameworks .

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